2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one
Description
The exact mass of the compound this compound is 515.19911098 g/mol and the complexity rating of the compound is 706. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N5O3S/c1-35-22-16-20(17-23(18-22)36-2)29-27-24-10-6-7-11-25(24)30-28(31-27)37-19-26(34)33-14-12-32(13-15-33)21-8-4-3-5-9-21/h3-11,16-18H,12-15,19H2,1-2H3,(H,29,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQCXRRYNOPLBGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC2=NC(=NC3=CC=CC=C32)SCC(=O)N4CCN(CC4)C5=CC=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one , also known as K297-0884, is a novel quinazoline derivative that has garnered interest for its potential biological activities, particularly in oncology and antimicrobial applications.
- Molecular Formula : C23H28N4O3S
- IUPAC Name : 2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-N-(3-methylbutyl)acetamide
- SMILES : CC(C)CCNC(CSc1nc2ccccc2c(Nc2cc(OC)cc(OC)c2)n1)=O
Quinazoline derivatives like K297-0884 are known to interact with various biological targets, primarily through inhibition of specific kinases involved in cancer cell proliferation and survival. The presence of the 3,5-dimethoxyphenyl group enhances the compound's affinity for these targets, potentially leading to significant anticancer effects.
Anticancer Properties
Recent studies have highlighted the anticancer potential of quinazoline derivatives. For instance, compounds structurally related to K297-0884 have demonstrated significant inhibition of cancer cell lines through mechanisms such as:
- Kinase Inhibition : Quinazolines are known to inhibit tyrosine kinases which play a crucial role in signaling pathways that regulate cell growth and differentiation.
- Induction of Apoptosis : These compounds can trigger programmed cell death in cancer cells, thereby slowing tumor growth.
- Inhibition of Tubulin Polymerization : Some quinazolines disrupt microtubule formation, which is essential for cell division.
In a comparative study, quinazoline derivatives were tested against multiple cancer cell lines including:
| Cell Line | IC50 (µM) |
|---|---|
| CCRF-CEM (Leukemia) | 31.50 |
| SF-539 (CNS Cancer) | 47.41 |
| MDA-MB-231 (Breast Cancer) | 36.20 |
Antimicrobial Activity
K297-0884 and similar compounds have also been evaluated for their antibacterial properties. Preliminary assays indicate activity against both Gram-positive and Gram-negative bacteria, with some derivatives showing potent effects against strains such as Bacillus subtilis and Escherichia coli.
Case Studies
- Anticancer Efficacy : In a study involving the evaluation of various quinazoline derivatives, K297-0884 was found to exhibit moderate to high antiproliferative activity against several cancer cell lines, particularly those associated with leukemia and breast cancer.
- Antimicrobial Screening : Another study focused on the synthesis and biological evaluation of 2-substituted quinazolines revealed that certain derivatives had significant antibacterial activity, suggesting potential applications in treating bacterial infections .
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